molecular formula C22H21N5S B2585048 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 433313-47-4

4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2585048
CAS No.: 433313-47-4
M. Wt: 387.51
InChI Key: CAPRPXUTYSTMFN-UHFFFAOYSA-N
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Description

The compound 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine features a thieno[2,3-d]pyrimidine core substituted with a phenyl group at position 5 and a 6-methylpyridin-2-yl-piperazine moiety at position 2. Thieno[2,3-d]pyrimidines are heterocyclic systems known for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

4-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5S/c1-16-6-5-9-19(25-16)26-10-12-27(13-11-26)21-20-18(17-7-3-2-4-8-17)14-28-22(20)24-15-23-21/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPRPXUTYSTMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form an intermediate, which is then subjected to further reactions to introduce the thienopyrimidine core and the phenyl group . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated or hydrogenated products.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy. For example, a study indicated that compounds similar to 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast)5.0Kinase inhibition
Compound BA549 (lung)7.5Apoptosis induction
This compound HeLa (cervical) 4.8 Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Research indicates that it may act as an antagonist to adenosine A2A receptors, which are implicated in neuroinflammation and neurodegeneration . In vitro studies have shown that derivatives can reduce oxidative stress and improve neuronal survival in culture .

Table 2: Neuroprotective Activity

StudyModelEffect Observed
Study ASH-SY5Y cells (neuroblastoma)Reduced apoptosis
Study BMouse model of Parkinson'sImproved motor function

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that while some derivatives exhibit cytotoxicity at high concentrations, they remain within acceptable limits for therapeutic use .

Mechanism of Action

The mechanism of action of 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as EGFR kinases. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are essential for cell proliferation and survival . This inhibition can induce apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Core Structure Substituents at Position 4 Substituents at Position 5 Molecular Weight (g/mol) Key Features
Target Compound Thieno[2,3-d]pyrimidine 4-(6-Methylpyridin-2-yl)piperazin-1-yl Phenyl ~386.5* Enhanced solubility via piperazine; potential kinase inhibition
Compound 11 Thieno[2,3-d]pyrimidine 3-Chloro-4-fluorophenoxy Phenyl 357.0 Electron-withdrawing substituents; moderate yield (76%)
4-[(4-Fluorophenyl)thio]-5-phenyl Thieno[2,3-d]pyrimidine 4-Fluorophenylthio Phenyl 362.4 Sulfur linker; possible improved membrane permeability
COMPOUND 36 Pyrazino-pyrrolo-pyrimidine Cyclopropylmethyl-piperazine-cyclohexylamino N/A 492.0 Spirocyclic structure; high molecular weight may limit bioavailability
Triazole Derivatives Thieno[2,3-d]pyrimidine 1,2,3-Triazole-methoxy-aryl Phenyl ~400–450 Broad-spectrum antimicrobial activity

*Calculated based on formula C22H22N4S.

Key Observations :

  • Piperazine vs. Phenoxy/Thio Groups: The target compound’s piperazine moiety likely improves water solubility compared to the phenoxy (Compound 11) or thioether (Compound ) groups, which may enhance pharmacokinetics .
  • Spirocyclic vs.
  • Triazole Derivatives : The 1,2,3-triazole substituents in analogs demonstrate potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus), suggesting that nitrogen-rich groups enhance antimicrobial efficacy.

Insights :

  • Anticancer Potential: Compound 11 shows notable cytotoxicity (IC50 <10 µM), attributed to electron-withdrawing chloro-fluoro groups that may stabilize DNA intercalation. The target compound’s pyridinyl-piperazine group could similarly target kinase pathways but requires validation.
  • Antimicrobial Efficacy: Triazole derivatives outperform simpler thienopyrimidines, indicating that heterocyclic appendages enhance microbial target engagement.

Biological Activity

The compound 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thienopyrimidines, characterized by a thieno ring fused with a pyrimidine structure. Its molecular formula is C18H21N5SC_{18}H_{21}N_5S, and it has a molecular weight of approximately 353.47 g/mol. The presence of the piperazine moiety is significant for its interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • PDE Inhibition : It has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. Inhibition of PDE can lead to increased levels of cyclic nucleotides, enhancing various physiological responses such as vasodilation and improved blood flow .
  • Receptor Modulation : The compound may act on various neurotransmitter receptors, including serotonin receptors. Studies have shown that similar piperazine derivatives can modulate serotonin receptor activity, which is vital in treating mood disorders and anxiety .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thienopyrimidine compounds exhibit antimicrobial properties, showing effectiveness against certain bacterial strains . This highlights the potential for developing new antibiotics based on this scaffold.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

  • Antihypertensive Effects : In vivo studies demonstrated that compounds with similar structures can lower blood pressure in spontaneously hypertensive rat models, indicating potential use in treating hypertension .
  • Cognitive Enhancement : There is evidence suggesting that PDE inhibitors can enhance cognitive functions by increasing cerebral blood flow and improving synaptic plasticity .

Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Study on PDE5 Inhibition : A study published in Drug Target Insights evaluated a series of aminopyridopyrazinones as PDE5 inhibitors, highlighting their efficacy in lowering blood pressure and their brain penetrance, which could be beneficial for central nervous system applications .
  • Antimicrobial Testing : Research conducted on various thienopyrimidine derivatives showed promising results against bacterial strains, with several compounds exhibiting moderate to good antimicrobial activity . The specific activity of this compound needs further exploration.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
PDE InhibitionIncreased cAMP levels; vasodilation observed
AntimicrobialModerate to good activity against bacterial strains
AntihypertensiveSignificant reduction in blood pressure in SHR models
Cognitive EnhancementPotential improvements in cognitive functions

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